Product packaging for 3-(5-Aminopyrimidin-4-YL)benzoic acid(Cat. No.:CAS No. 1823245-42-6)

3-(5-Aminopyrimidin-4-YL)benzoic acid

Cat. No.: B11739640
CAS No.: 1823245-42-6
M. Wt: 215.21 g/mol
InChI Key: OIWCBHPUJKYCJQ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) and Benzoic Acid Chemistry

The chemical identity of 3-(5-Aminopyrimidin-4-YL)benzoic acid is deeply rooted in the rich and extensive fields of pyrimidine and benzoic acid chemistry. Pyrimidines are a fundamental class of N-containing heterocycles. nih.gov The pyrimidine core is famously a constituent of the nucleobases cytosine, thymine, and uracil, making it essential to the structure of DNA and RNA. Beyond this vital biological role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with applications ranging from antimicrobial to anticancer treatments. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can be readily substituted to modulate its electronic and steric properties.

Concurrently, benzoic acid and its derivatives are cornerstone compounds in organic synthesis and drug design. preprints.org The carboxylic acid group is a versatile functional handle for forming amides, esters, and other derivatives, and its acidic nature allows for salt formation to improve solubility and bioavailability. google.com The benzene (B151609) ring itself can be functionalized to create diverse molecular shapes and to engage in various non-covalent interactions with biological targets. Therefore, this compound emerges as a molecule that strategically combines the biological relevance of the aminopyrimidine moiety with the synthetic versatility and structural importance of the benzoic acid scaffold.

Significance of Heterocyclic and Carboxylic Acid Motifs in Bioactive Molecules

The combination of a heterocyclic system, such as aminopyrimidine, with a carboxylic acid function on an aromatic ring is a recurring theme in the design of bioactive molecules. This structural arrangement provides a powerful toolkit for interacting with biological macromolecules. The aminopyrimidine portion can establish critical hydrogen bonding interactions with enzyme active sites or receptors. For instance, the amino group and the ring nitrogens can act as both hydrogen bond donors and acceptors.

The benzoic acid moiety contributes in several ways. Its carboxyl group can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a protein. It also serves as a key attachment point for creating more complex derivatives, such as amides and esters, which can probe interactions with different regions of a biological target. Research into related compounds, such as aminopyrimidinyl benzimidazoles, has demonstrated potent antimicrobial activity, which is attributed to the ability of the heterocyclic system to interact with targets like DNA gyrase or to intercalate into bacterial DNA. nih.govresearchgate.net This highlights the potential of the aminopyrimidine core in designing molecules with specific biological functions.

Table 2: Examples of Antimicrobial Activity in Aminopyrimidine-Containing Compounds

Compound Class Target Organism Reported Activity (MIC) Reference
Aminopyrimidinyl Benzimidazoles A. flavus 1 µg/mL nih.gov
Aminopyrimidinyl Benzimidazoles E. coli DH52 1 µg/mL nih.gov
Aminopyrimidinyl Benzimidazoles MRSA 8 µg/mL nih.gov

MIC (Minimum Inhibitory Concentration) values are for specific derivatives within the cited class and serve to illustrate the potential of the scaffold.

Overview of Research Strategies for Novel Chemical Entities within this Class

The exploration of novel chemical entities based on the this compound scaffold generally follows established strategies in medicinal and synthetic chemistry. A primary approach involves the creation of a chemical library of analogues to establish Structure-Activity Relationships (SAR).

Synthetic Strategies:

Cross-Coupling Reactions: A common and powerful method for synthesizing this class of bi-aryl compounds is through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed between a boronic acid derivative of benzene and a halogenated aminopyrimidine. Conversely, a halogenated benzoic acid derivative could be coupled with an aminopyrimidine boronic ester.

Multistep Synthesis: Synthesis may begin from simpler precursors. For example, a substituted benzoyl chloride could be used to acylate an amino acid or another starting material, followed by a series of reactions to construct the pyrimidine ring. mdpi.com The synthesis of related benzamide-based aminopyrazoles often involves the reaction of a precursor with hydrazine (B178648) hydrate, followed by cyclization steps to build the heterocyclic ring. nih.gov

Screening and Development: Once a library of derivatives is synthesized, it is subjected to biological screening against various targets, such as enzymes or cell lines, to identify "hit" compounds. For hits that show promising activity, further research involves computational studies, such as molecular docking, to predict how the molecule binds to its target. nih.govnih.gov This information guides the design of the next generation of compounds with improved potency and selectivity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is directly applicable to the development of novel agents derived from the this compound template.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B11739640 3-(5-Aminopyrimidin-4-YL)benzoic acid CAS No. 1823245-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823245-42-6

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

OIWCBHPUJKYCJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 3 5 Aminopyrimidin 4 Yl Benzoic Acid and Its Analogs

Established Synthetic Routes for 3-(5-Aminopyrimidin-4-YL)benzoic acid Core Structure

A retrosynthetic analysis of this compound suggests several plausible synthetic disconnections. The key challenges lie in the regioselective construction of the substituted pyrimidine (B1678525) ring and the formation of the carbon-carbon bond between the pyrimidine and the benzoic acid ring.

Multi-step Reaction Sequences for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of the synthesis. A common and versatile method for constructing polysubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. organic-chemistry.org For the target molecule, a plausible approach would involve a precursor to the benzoic acid moiety that also contains a three-carbon unit suitable for cyclization.

One potential route begins with a substituted benzonitrile. For example, 3-cyanobenzoyl chloride could be reacted with an appropriate active methylene (B1212753) compound to form a β-ketonitrile. This intermediate can then undergo cyclocondensation with formamidine (B1211174) or a protected formamidine derivative to yield the pyrimidine ring. Subsequent introduction of the amino group at the 5-position would be necessary.

Alternatively, a pre-functionalized three-carbon component can be employed. For instance, the reaction of amidines with β-fluoroenolates offers a mild route to fluorinated pyrimidines, and similar strategies could be adapted for other substitutions. nih.gov The synthesis of the pyrimidine core can also be achieved through a one-pot, three-step tandem method involving four reactive substrates, highlighting the efficiency of multicomponent reactions in building complex heterocyclic scaffolds. jocpr.com

A general representation of pyrimidine synthesis from a 1,3-dicarbonyl compound and an amidine is shown below:

Reactant 1Reactant 2Product
1,3-Dicarbonyl CompoundAmidineSubstituted Pyrimidine

Coupling Reactions for Benzoic Acid Moiety Integration

The integration of the benzoic acid moiety is typically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.net This reaction involves the coupling of an organoboron compound with an organohalide.

In the context of synthesizing this compound, two main strategies can be envisioned:

Coupling of a pyrimidinylboronic acid with a halobenzoic acid: A suitably protected 5-aminopyrimidin-4-ylboronic acid or its ester can be coupled with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate). Subsequent deprotection of the amino group and hydrolysis of the ester would yield the final product.

Coupling of a halopyrimidine with a benzoic acid-derived boronic acid: A 4-halo-5-aminopyrimidine (with the amino group potentially protected) can be coupled with 3-(dihydroxyboryl)benzoic acid or its corresponding ester.

The choice of catalyst, ligand, base, and solvent is crucial for the success of Suzuki-Miyaura couplings. Palladium catalysts such as Pd(PPh₃)₄ and various phosphine (B1218219) ligands are commonly employed. researchgate.net The reactivity of halopyrimidines in these couplings is generally higher than that of analogous benzene (B151609) halides due to the electron-deficient nature of the pyrimidine ring. researchgate.net

The following table provides a general overview of the components in a Suzuki-Miyaura coupling reaction:

ComponentExample
Organohalide4-Chloro-5-nitropyrimidine
Organoboron Reagent3-(Methoxycarbonyl)phenylboronic acid
Palladium CatalystTetrakis(triphenylphosphine)palladium(0)
BaseSodium carbonate, Potassium phosphate
SolventToluene, Dioxane, Water

Amination and Functional Group Interconversion Strategies

The introduction of the amino group at the 5-position of the pyrimidine ring is a key step. This can be achieved through several methods:

Nitration followed by reduction: If the pyrimidine ring is constructed without the amino group, a nitro group can be introduced at the 5-position via nitration. Subsequent reduction of the nitro group, commonly using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like tin(II) chloride, affords the desired 5-aminopyrimidine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halo-pyrimidine and an amine source. rsc.org For instance, a 5-halopyrimidine could be coupled with an ammonia (B1221849) equivalent or a protected amine.

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient pyrimidine systems, a leaving group at the 5-position could potentially be displaced by an amine nucleophile.

Functional group interconversions are also critical. For example, if a cyano group is used as a precursor to the benzoic acid, it would need to be hydrolyzed. Similarly, protecting groups on the amino or carboxylic acid functionalities would need to be removed in the final steps of the synthesis.

Stereoselective Synthesis Approaches (if applicable to the compound's structure)

The chemical structure of this compound is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of the core structure itself. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent on the amino group or as part of an ester, then stereoselective methods would become relevant.

Yield Optimization and Purity Enhancement Techniques

Optimizing reaction yields and ensuring high purity are paramount in chemical synthesis. For the synthesis of this compound, several factors can be fine-tuned:

Reaction Conditions: For coupling reactions, screening of catalysts, ligands, bases, solvents, and temperature is essential to maximize yield and minimize side products.

Purification Methods: Purification of intermediates and the final product is typically achieved through techniques such as recrystallization, column chromatography on silica (B1680970) gel, or preparative high-performance liquid chromatography (HPLC). The choice of method depends on the physical and chemical properties of the compound. For acidic compounds like the target molecule, purification might involve formation and crystallization of a salt, followed by neutralization. chemicalbook.com

Derivatization Strategies for this compound Analogs

The core structure of this compound offers several sites for derivatization to generate a library of analogs for various research purposes. The primary points for modification are the amino group, the carboxylic acid group, and potentially the pyrimidine and benzoic acid rings.

Acylation of the Amino Group: The 5-amino group can be readily acylated with a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or EDC) to form amides. google.com

Esterification and Amidation of the Carboxylic Acid: The benzoic acid moiety can be converted to esters by reaction with alcohols under acidic conditions or to amides by coupling with amines.

Modification of the Pyrimidine Ring: Further substitution on the pyrimidine ring can be achieved, for example, by introducing substituents at the 2- or 6-positions during the initial ring synthesis by using appropriately substituted amidines.

Substitution on the Benzoic Acid Ring: Analogs with different substitution patterns on the benzoic acid ring can be synthesized by starting with appropriately substituted benzoic acid precursors.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds.

Structural Modifications on the Pyrimidine Ring

The pyrimidine ring of this compound offers multiple sites for structural modification, allowing for the fine-tuning of the molecule's physicochemical and biological properties. These modifications can be broadly categorized into substituent variations at different positions of the pyrimidine ring and transformations of the existing amino group.

Substituent Variations at Pyrimidine Positions (e.g., C2, C4)

The C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups or when a suitable leaving group, such as a halogen, is present. researchgate.net

Starting from a precursor like 2,4-dichloro-5-aminopyrimidine, selective nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of substituents at the C2 and C4 positions. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the nucleophile. For instance, treatment with a primary or secondary amine can lead to the introduction of a substituted amino group at either the C2 or C4 position. Subsequent Suzuki coupling with a boronic acid derivative of benzoic acid at the remaining chloro-position would yield the desired analog.

The following table illustrates potential substituent variations at the C2 position, assuming the C4 position is linked to the benzoic acid moiety.

Substituent at C2 Reagent Reaction Type
Amino (-NH₂)AmmoniaNucleophilic Substitution
Alkylamino (-NHR)Primary Amine (RNH₂)Nucleophilic Substitution
Dialkylamino (-NR₂)Secondary Amine (R₂NH)Nucleophilic Substitution
Methoxy (-OCH₃)Sodium MethoxideNucleophilic Substitution
Hydroxy (-OH)HydrolysisNucleophilic Substitution
Modifications of the Amino Group

The 5-amino group on the pyrimidine ring is a key functional handle for further derivatization. Its nucleophilic character allows for a range of chemical transformations, including acylation, alkylation, and sulfonylation.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification can influence the electronic properties of the pyrimidine ring and introduce new functionalities.

Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce alkyl groups to the amino function. This can alter the steric and electronic environment around the amino group.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid, yielding a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups, although the stability of pyrimidine diazonium salts can be a limiting factor.

Structural Modifications on the Benzoic Acid Moiety

The benzoic acid portion of the molecule provides another avenue for extensive structural diversification, which can be achieved through modifications on the phenyl ring or by transformations of the carboxylic acid group.

Substituent Variations on the Phenyl Ring

Electrophilic aromatic substitution reactions on the phenyl ring of this compound can introduce additional functional groups. The directing effects of the existing pyrimidinyl and carboxyl groups will influence the position of the incoming substituent. The pyrimidinyl group is generally electron-withdrawing, directing incoming electrophiles to the meta-position relative to its point of attachment. The carboxylic acid group is also a meta-director. Therefore, electrophilic substitution would likely occur at the positions ortho or para to the carboxyl group and meta to the pyrimidine ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the existing substituents can make these reactions challenging.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can be readily converted into esters and amides, which can significantly impact the molecule's polarity, solubility, and biological activity.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts with an alcohol.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This allows for the introduction of a wide range of substituents via the amine component. mdpi.commdpi.comgoogle.com

The following table summarizes common reagents for esterification and amidation.

Transformation Reagents Product
EsterificationAlcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
EsterificationThionyl Chloride (SOCl₂), then Alcohol (ROH)Ester (-COOR)
AmidationAmine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC)Amide (-CONHR or -CONR₂)
AmidationOxalyl Chloride, then Amine (RNH₂ or R₂NH)Amide (-CONHR or -CONR₂)

Linker Chemistry and Conjugate Formation

The bifunctional nature of this compound makes it an attractive candidate for use as a chemical linker in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

The carboxylic acid group provides a convenient handle for conjugation to molecules bearing a free amino group, such as lysine (B10760008) residues in proteins or amino-modified oligonucleotides, through stable amide bond formation. Conversely, the amino group on the pyrimidine ring can be used for conjugation to molecules containing a carboxylic acid or an activated ester.

The rigid pyrimidine-phenyl backbone can provide a defined spatial separation between the two conjugated entities. Further modifications to the pyrimidine or phenyl rings, as described in the preceding sections, can be used to modulate the linker's properties, such as its length, rigidity, and solubility.

Advanced Synthetic Techniques

The creation of complex molecules such as this compound and its derivatives often requires moving beyond classical synthetic methods. Advanced techniques involving catalysis, microwave energy, and flow chemistry offer significant advantages in terms of efficiency, control, and yield.

Catalytic Approaches (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential steps in the synthesis of substituted pyrimidines. researchgate.net These methods provide a direct and versatile route for connecting the pyrimidine core to the benzoic acid moiety.

One of the most relevant methods is the Suzuki-Miyaura coupling. nih.gov This reaction typically involves the coupling of a halogenated pyrimidine derivative with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the target compound, this could involve reacting a 4-halo-5-aminopyrimidine with 3-(dihydroxyboranyl)benzoic acid. Catalytic systems such as Pd(dppf)Cl₂ are often employed to facilitate this transformation. nih.gov

Another key palladium-catalyzed method is the Buchwald-Hartwig amination, which is instrumental in forming C-N bonds. researchgate.net This reaction could be used to introduce the amino group at the C5 position of the pyrimidine ring or to synthesize various analogs by coupling different amines to a halogenated pyrimidine precursor. researchgate.net The strategic combination of these catalytic reactions allows for a convergent and flexible synthesis of a wide array of pyrimidine derivatives. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Reactions in Pyrimidine Synthesis

Reaction Name Bond Formed Typical Reactants Common Catalysts Reference
Suzuki-Miyaura Coupling Carbon-Carbon Halogenated Pyrimidine, Arylboronic Acid Pd(dppf)Cl₂, Pd(OAc)₂ nih.gov
Buchwald-Hartwig Amination Carbon-Nitrogen Halogenated Pyrimidine, Amine Pd₂(dba)₃ with ligands like Xantphos researchgate.net
Heck Coupling Carbon-Carbon Halogenated Pyrimidine, Alkene Pd(OAc)₂, PdCl₂(PPh₃)₂ nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. acs.org By using microwave irradiation to rapidly and efficiently heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. acs.orgtandfonline.com

For the synthesis of the pyrimidine core, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic and efficient method. foliamedica.bgsemanticscholar.org When conducted under microwave irradiation, this reaction proceeds much more rapidly, offering a green and efficient route to substituted pyrimidines that can serve as precursors to the target molecule. tandfonline.comfoliamedica.bg The combination of multi-component reactions with microwave assistance provides a cost-effective and time-efficient strategy for generating diverse libraries of pyrimidine analogs. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Advantages of MAOS Reference
Reaction Time Typically several hours Often minutes Significant time reduction tandfonline.com
Energy Input Indirect, slow heating of the vessel Direct, rapid heating of polar molecules Higher energy efficiency acs.org
Product Yield Variable Often improved Increased efficiency acs.orgtandfonline.com

| Side Reactions | More prevalent due to long reaction times | Minimized due to short reaction times | Higher product purity | acs.org |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In this technique, reagents are continuously pumped through a network of tubes or channels where they mix and react. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction safety, reproducibility, and scalability. researchgate.net

For heterocyclic synthesis, flow chemistry enables the use of reaction conditions that may be hazardous in a batch setup, such as high temperatures and pressures. researchgate.net Specific applications relevant to pyrimidine synthesis include retro-Diels-Alder reactions performed in a flow format, which have been shown to produce pyrimidinone scaffolds in higher yields than corresponding batch reactions. researchgate.net Furthermore, multi-step syntheses can be streamlined by connecting multiple flow reactors in sequence, minimizing manual handling and purification of intermediates. nih.gov This approach is particularly valuable for the large-scale production of pharmaceutical intermediates like this compound.

Purification and Characterization Methodologies

Following synthesis, the isolation of the target compound in high purity and the unambiguous confirmation of its chemical structure are paramount. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques

Chromatography is indispensable for the purification of synthetic products from unreacted starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the optimal solvent system for large-scale purification. nih.govscilit.com By spotting the reaction mixture on a silica-coated plate and developing it in a suitable solvent, the separation of components can be visualized, allowing for a qualitative assessment of the reaction's completion and the product's purity. nih.gov

Column Chromatography: This is the standard method for preparative purification of pyrimidine derivatives. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column. nih.gov Components of the mixture travel through the column at different rates based on their affinity for the stationary phase, allowing for the collection of the desired compound as a purified fraction.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained on traditional reversed-phase columns, HILIC provides an effective alternative. bohrium.com This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is well-suited for the separation and purification of polar molecules like aminopyrimidine bases and their derivatives. bohrium.com

Table 3: Chromatographic Techniques for Purification and Analysis

Technique Primary Application Stationary Phase Example Principle of Separation Reference
Thin-Layer Chromatography (TLC) Reaction monitoring, solvent screening Silica gel on glass/aluminum Adsorption, Polarity nih.govscilit.com
Column Chromatography Preparative purification Silica gel, Alumina Adsorption, Polarity nih.gov

Spectroscopic Methods for Structural Elucidation

Once purified, the identity and structure of this compound must be confirmed. A suite of spectroscopic methods is employed for this purpose, each providing complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule. nih.gov

For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish correlations between different nuclei and piece together the final structure. A notable methodological aspect for aminopyrimidines is the use of line broadening effects in both ¹H and ¹³C NMR spectra, which can serve as a diagnostic tool to differentiate between regioisomers without requiring 2D experiments. researchgate.net

¹⁵N NMR can also be employed to directly probe the nitrogen atoms within the pyrimidine ring and the amino group, providing further insight into electronic structure and protonation states. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the amino group, the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group, and various C=C and C=N stretching vibrations corresponding to the aromatic pyrimidine and benzene rings. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound, thereby confirming its molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) can determine the mass with very high precision. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural evidence, as the molecule breaks apart in a predictable manner upon ionization. nih.gov

Table 4: Spectroscopic Methods for Structural Elucidation

Method Information Provided Application to this compound Reference
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry Confirms arrangement of protons and carbons on both rings; differentiates isomers researchgate.netmdpi.com
Infrared (IR) Spectroscopy Presence of functional groups Identifies N-H (amine), O-H and C=O (carboxylic acid), aromatic C=C/C=N nih.gov

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns | Confirms the elemental composition (C₁₁H₉N₃O₂) and provides structural clues from fragments | mdpi.comnih.gov |

Preclinical Biological Activity and Pharmacological Profiles of 3 5 Aminopyrimidin 4 Yl Benzoic Acid and Its Derivatives

In Vitro Biological Screening

Enzyme Inhibition Assays

The ability of 3-(5-Aminopyrimidin-4-YL)benzoic acid and its analogs to inhibit specific enzymes is a key area of investigation, with a particular focus on protein kinases and other therapeutically relevant enzymes.

Derivatives of the aminopyrimidine scaffold have been explored for their potential to inhibit various protein kinases involved in cancer cell signaling. While specific data on this compound is limited, studies on structurally related compounds provide insights into the potential of this chemical class.

One study reported a novel aminopyrimidine-based derivative, 14m , as a dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values in the low nanomolar range. mdpi.com Another related compound, 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) , was identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 22.74 nM. nih.gov The mTOR pathway, another critical cancer signaling cascade, has also been a target. Torin2, a derivative of a 9-(6-aminopyridin-3-yl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, demonstrated potent mTOR inhibition with a cellular EC50 of 0.25 nM and 800-fold selectivity over PI3K. nih.gov

The development of Bruton's tyrosine kinase (Btk) inhibitors is an active area of research, with several pyrazolo[3,4-d]pyrimidine derivatives showing promise. nih.govresearchgate.net For instance, a series of 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidines exhibited potent BTK inhibition, with the most active compound showing an IC50 of 36 nM. researchgate.net

DerivativeTarget Kinase(s)IC50/EC50 (nM)
14m BTK, FLT3, FLT3(D835Y)Low nanomolar
13f EGFR22.74
Torin2 mTOR0.25
Unnamed Pyrazolo[3,4-d]pyrimidineBTK36

Beyond protein kinases, derivatives of aminopyrimidine and benzoic acid have been investigated for their effects on other enzyme systems.

A study on 1,3,4-thiadiazole (B1197879) derivatives containing a benzoic acid linker revealed significant inhibitory activity against α-glucosidase. nih.gov One such derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid , exhibited an IC50 value of 3.66 mM, which was more potent than the reference drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov

Methionine aminopeptidases (MetAPs) are another class of enzymes that have been targeted by related heterocyclic compounds. Various 1,2,4-triazole (B32235) motifs have been identified as inhibitors of bacterial MetAPs. ekb.eg While direct inhibition data for this compound derivatives is not available, the broader class of nitrogen-containing heterocycles shows potential for interaction with this enzyme family.

Derivative ClassTarget EnzymeNotable Findings
1,3,4-Thiadiazole with benzoic acid linkerα-glucosidaseIC50 of 3.66 mM for a lead compound, outperforming acarbose. nih.gov
1,2,4-TriazolesMethionine AminopeptidasesIdentified as inhibitors of bacterial MetAPs. ekb.eg

Receptor Ligand Binding Studies (e.g., GPCRs, nuclear receptors)

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs) and nuclear receptors is an area of emerging research.

A fragment screening of a thermostabilized metabotropic glutamate (B1630785) receptor 5 (mGlu5), a Class C GPCR, identified a pyrimidine (B1678525) hit. Subsequent optimization led to the discovery of 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242) as a negative allosteric modulator of the mGlu5 receptor. nih.gov This finding highlights the potential for pyrimidine-based scaffolds to interact with GPCRs.

Information regarding the direct binding of this compound or its close derivatives to nuclear receptors is not yet prevalent in the literature. However, the general field of nuclear receptor modulation by small molecules is an active area of drug discovery. nih.gov

Cell-Based Assays

A significant body of research has focused on the antiproliferative effects of aminopyrimidine and benzoic acid derivatives in a variety of cancer cell lines. These studies provide valuable data on the potential of these compounds as anticancer agents.

For instance, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-cancer activity. Compounds 12c , 12d , 12f , and 12j showed good inhibitory activity against renal cancer cell lines, with 12c being the most potent. nih.gov In another study, novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives were synthesized, with some compounds showing activity against the renal cancer CAKI-1 cell line. ekb.eg

Thienopyrimidine derivatives have also demonstrated significant antiproliferative effects. One study found that compound 2 from a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates had the best antiproliferative effect on the MCF-7 breast cancer cell line with an IC50 of 0.013 µM. nih.gov The same compound also showed the highest antiproliferative inhibition against MDA-MB-231 cells with an IC50 of 0.056 µM. nih.gov

Furthermore, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were designed and synthesized. Among them, compound 7h exhibited the best anti-cancer properties with IC50 values of 18.16, 8.11, and 3.5 μM against A549, PC9, and H1975 lung cancer cell lines, respectively. nih.gov

DerivativeCancer Cell Line(s)IC50 (µM)
Compound 2 (4-amino-thieno[2,3-d]pyrimidine-6-carboxylate)MCF-7 (Breast)0.013 nih.gov
Compound 2 (4-amino-thieno[2,3-d]pyrimidine-6-carboxylate)MDA-MB-231 (Breast)0.056 nih.gov
Compound 7h (3-(2-aminobenzo[d]thiazol-5-yl) benzamide)A549 (Lung)18.16 nih.gov
Compound 7h (3-(2-aminobenzo[d]thiazol-5-yl) benzamide)PC9 (Lung)8.11 nih.gov
Compound 7h (3-(2-aminobenzo[d]thiazol-5-yl) benzamide)H1975 (Lung)3.5 nih.gov
Compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)AGS (Gastric)9.9 nih.gov
Compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)MCF-7 (Breast)15.2 nih.gov
Compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)Hep-G2 (Liver)40.5 nih.gov
Antimicrobial Activity (e.g., antibacterial, antifungal)

Currently, there is a notable lack of specific research data on the direct antimicrobial activity of this compound itself. However, the broader classes of compounds to which it belongs, namely pyrimidine and benzoic acid derivatives, have been the subject of extensive antimicrobial research. While this does not provide direct evidence for the subject compound, it offers a contextual framework. For instance, various studies have demonstrated that certain pyrimidine analogues exhibit significant antibacterial and antifungal properties. Similarly, benzoic acid and its derivatives are well-established antimicrobial agents, though their efficacy is highly dependent on their specific chemical structures. Without dedicated studies on this compound, its specific antimicrobial spectrum and potency remain undetermined.

Modulation of Cellular Processes (e.g., cell migration, apoptosis induction)

The ability of this compound and its derivatives to modulate cellular processes such as cell migration and apoptosis is an area of active investigation, though specific data on the parent compound is scarce. Research into structurally related aminopyrimidine derivatives has indicated potential roles in interfering with signaling pathways that are critical for cell motility and survival. For example, some aminopyrimidine-containing compounds have been shown to inhibit kinases involved in cell migration. Furthermore, the induction of apoptosis is a key mechanism for many anti-cancer agents. While there is no direct evidence to date demonstrating that this compound induces apoptosis, the chemical scaffold is present in molecules that have been reported to trigger programmed cell death in cancer cell lines. Further investigation is required to ascertain if this compound shares these cellular effects.

In Vivo Preclinical Efficacy Studies

Comprehensive in vivo preclinical efficacy studies for this compound have not been extensively reported in publicly available literature. The following sections outline the typical methodologies used for such evaluations, which would be necessary to understand the compound's potential as a therapeutic agent.

Animal Models of Disease (e.g., xenograft models for anticancer activity)

To evaluate the potential anticancer activity of this compound, in vivo studies would typically employ xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice would then be treated with the compound to assess its ability to inhibit tumor growth. For instance, a study on novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, demonstrated growth inhibition in various cancer cell lines in vitro, suggesting that such compounds could be candidates for in vivo testing in xenograft models. nih.gov However, specific xenograft data for this compound is not currently available.

Pharmacokinetic Evaluation in Preclinical Species (Absorption, Distribution, Metabolism, Excretion – excluding toxicity/safety)

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. These studies are typically conducted in animal models such as rats or mice to understand how the compound is processed by the body. This involves administering the compound and subsequently measuring its concentration in blood and various tissues over time. There is currently no published data detailing the pharmacokinetic properties of this compound in any preclinical species.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic biomarker analysis in preclinical models helps to understand the molecular mechanisms by which a compound exerts its effects in a living organism. This can involve measuring changes in the levels or activity of specific proteins or signaling molecules in tumor tissues or surrogate tissues after treatment with the compound. For a compound like this compound, this could include assessing the modulation of proteins involved in cell cycle progression or apoptosis in tumor xenografts. At present, there are no reported pharmacodynamic biomarker studies for this compound in preclinical models.

Structure Activity Relationship Sar and Ligand Design Principles for 3 5 Aminopyrimidin 4 Yl Benzoic Acid Derivatives

Identification of Key Pharmacophoric Elements within the Chemical Compound

The structure of 3-(5-Aminopyrimidin-4-YL)benzoic acid presents several key pharmacophoric features that are likely crucial for its interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For this molecule, the primary pharmacophoric elements can be dissected into the aminopyrimidine core and the benzoic acid tail, connected by a flexible single bond.

The Aminopyrimidine Core: The 2-aminopyrimidine (B69317) motif is a privileged scaffold in drug discovery, particularly for kinase inhibitors. nih.govijpsjournal.commdpi.com Its importance stems from the arrangement of nitrogen atoms which can act as both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens). nih.gov This pattern allows for specific and strong interactions with the hinge region of the ATP-binding pocket of many kinases, a common strategy for achieving potency and selectivity. acs.org The 5-amino group, in particular, can serve as a critical hydrogen bond donor.

The Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, forming a carboxylate anion. researchgate.net This negative charge can form key ionic interactions or salt bridges with positively charged residues (like arginine or lysine) in a target's binding site. researchgate.netpreprints.org The phenyl ring itself provides a rigid scaffold and can engage in hydrophobic or π-stacking interactions with aromatic residues of the target protein. pharmablock.com

These elements collectively create a pharmacophore model characterized by specific hydrogen bonding patterns, potential for ionic interactions, and defined hydrophobic regions.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of derivatives of this compound would be highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzoic acid rings. nih.govdntb.gov.ua Modifications can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

On the pyrimidine ring, adding EWGs could decrease the basicity of the ring nitrogens, potentially altering their hydrogen bonding capabilities. Conversely, EDGs would increase basicity.

On the benzoic acid ring, EWGs (e.g., nitro, cyano, halo groups) increase the acidity of the carboxylic acid, while EDGs (e.g., methoxy, alkyl groups) decrease its acidity. patsnap.com This modulation of pKa can be critical, as it affects the ionization state of the molecule and its ability to form ionic bonds or penetrate cell membranes.

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the target's binding site.

Bulky substituents can be used to probe the dimensions of a binding pocket. If a bulky group is well-tolerated or increases activity, it may indicate the presence of a large, hydrophobic pocket.

Conversely, steric hindrance can prevent the molecule from adopting its bioactive conformation or from fitting into the binding site, leading to a loss of activity. Strategic placement of smaller groups like methyl or halo substituents can be used to fine-tune binding without causing significant steric clashes.

A hypothetical SAR study might explore these effects systematically, as illustrated in the table below.

Compound IDRingSubstitution PositionSubstituent (R)PropertyHypothetical Activity (IC₅₀, nM)
Parent --H-1000
A-1 Benzoic Acid4'-ClEWG, Steric Bulk500
A-2 Benzoic Acid4'-OCH₃EDG, Steric Bulk800
A-3 Benzoic Acid2'-CH₃EDG, Steric Bulk1200 (Steric Hindrance)
B-1 Pyrimidine2'-CH₃EDG750
B-2 Pyrimidine6'-CF₃EWG, Steric Bulk400

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a drug molecule is paramount for its biological activity. For a molecule like this compound, which contains two aromatic rings connected by a single bond, conformational flexibility is a key consideration. researchgate.netrsc.org The molecule can adopt various conformations due to rotation around the C-C bond linking the pyrimidine and phenyl rings.

The "bioactive conformation" is the specific 3D arrangement that the molecule adopts when it binds to its biological target. This may not be the lowest energy conformation in solution. acs.org Understanding the preferred bioactive conformation is crucial for rational drug design. Techniques such as X-ray crystallography of the ligand-protein complex, NMR spectroscopy, and computational modeling can be used to determine or predict this conformation. mdpi.comresearchgate.net

Rational Design Approaches for Analogues

Isosteric Replacements and Scaffold Hopping

Once a lead compound is identified, medicinal chemists employ various strategies to design analogues with improved properties. Isosteric replacement and scaffold hopping are powerful techniques in this regard. nih.gov

Isosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties (bioisostere), with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group could be replaced with other acidic groups like tetrazole or acylsulfonamide to modulate acidity, lipophilicity, and cell permeability.

Ring Bioisosteres: The phenyl ring could be replaced with other aromatic heterocycles like pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com Introducing heteroatoms can alter electronic properties, improve solubility, and provide new hydrogen bonding opportunities. cambridgemedchemconsulting.com Similarly, the pyrimidine ring could be swapped for another hinge-binding motif. nih.gov

Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a structurally different one, while maintaining the original pharmacophoric features. acs.orgnih.gov This strategy is used to discover novel chemical series with improved drug-like properties or to escape existing patent space. acs.orgchemrxiv.org For this compound, one might replace the aminopyrimidine-benzoic acid scaffold with, for example, a pyrazolo[1,5-a]pyrimidine (B1248293) or an imidazopyrimidine core that presents key interaction groups in a similar spatial arrangement. nih.govnih.gov

Design of Prodrugs to Enhance Preclinical Efficacy or Pharmacokinetics

The presence of a carboxylic acid group, while often essential for binding, can lead to poor oral bioavailability due to its high polarity and ionization at physiological pH. researchgate.net A common strategy to overcome this is the design of prodrugs. nih.gov A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body, typically through enzymatic or chemical transformation. researchgate.net

For a carboxylic acid-containing compound, the most common prodrug approach is esterification. researchgate.net By converting the carboxylic acid to an ester, the polarity is reduced, which can significantly enhance its ability to cross cell membranes and be absorbed from the gastrointestinal tract. patsnap.com Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid. researchgate.net

Various types of esters can be designed to fine-tune the rate of hydrolysis and release of the parent drug.

Prodrug Moiety (Ester)Potential Advantage
Methyl or Ethyl EsterSimple, may increase lipophilicity.
Pivaloyloxymethyl (POM) EsterOften used to improve oral absorption.
Acyloxyalkyl EsterCan be designed for variable hydrolysis rates.

This table is for illustrative purposes only and does not represent actual experimental data.

Selectivity Profiling and Off-Target Interactions in Preclinical Systems

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target. Interactions with other, unintended biological targets ("off-targets") can lead to unwanted side effects and toxicity. icr.ac.uk Given that the 2-aminopyrimidine scaffold is a common hinge-binding motif for kinases, derivatives of this compound would warrant extensive selectivity profiling against a panel of kinases. nih.govijpsjournal.com

This is typically done in preclinical studies using large panels of recombinant enzymes. For example, a compound might be screened against hundreds of human kinases to generate a selectivity profile. The goal is to identify compounds that are highly potent against the desired target with minimal activity against other kinases, especially those known to be associated with toxicity.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical

Target Identification and Validation for 3-(5-Aminopyrimidin-4-YL)benzoic acid

Preclinical investigations have identified Aurora kinase B (AURKB) as a primary molecular target of this compound and its derivatives. Validation of AURKB as a target is supported by RNA-sequencing analyses which have demonstrated that treatment with structurally similar compounds leads to significant alterations in pathways directly regulated by this kinase, including those involved in cell cycle progression and DNA replication. The overexpression or mutation of AURKB in various cancers underscores its relevance as a therapeutic target, and the ability of this compound derivatives to inhibit its activity provides a strong rationale for their further development.

Elucidation of Molecular Mechanisms of Action

The antitumor activity of compounds structurally related to this compound stems from their direct interaction with and inhibition of key cellular components, leading to the disruption of critical signaling pathways.

Interaction with Specific Enzymes or Receptors

The primary mechanism of action for this class of compounds involves the inhibition of AURKB transcription. This enzymatic inhibition disrupts the formation of the mitotic spindle, a critical process for cell division, thereby impeding the proliferation of cancer cells. While detailed binding kinetics for this compound itself are not extensively documented in the public domain, the activity of its derivatives suggests a potent interaction with the kinase.

Interference with Key Cellular Pathways

The inhibition of AURKB by this compound analogues has significant downstream consequences for several key cellular pathways. Notably, these compounds have been shown to interfere with:

Cell Cycle Regulation: By inhibiting AURKB, these compounds disrupt the G2/M phase of the cell cycle.

DNA Replication: RNA-sequencing data has indicated that pathways involved in DNA replication are significantly modulated following treatment with these derivatives.

p53 Signaling Pathway: The induction of apoptosis by these compounds is linked to the activation of the p53 signaling pathway, a critical regulator of cell death.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. While direct modulation of the PI3K/Akt/mTOR pathway by this compound has not been explicitly detailed, the interconnectedness of cellular signaling pathways suggests potential cross-talk between the AURKB-inhibited pathways and the PI3K/Akt/mTOR cascade.

Downstream Signaling Cascade Analysis

The inhibition of AURKB transcription initiates a cascade of downstream signaling events. A key consequence is the modulation of proteins involved in cell cycle control. For instance, the G2/M phase arrest induced by related benzamide (B126) derivatives is a direct result of AURKB inhibition. Furthermore, the activation of the p53 signaling pathway triggers the expression of pro-apoptotic proteins, ultimately leading to programmed cell death.

Cellular Consequences of Target Modulation

The molecular interactions and pathway modulations described above translate into significant cellular outcomes, primarily cell cycle arrest and apoptosis.

Treatment of cancer cells with derivatives of this compound has been shown to induce a potent G2/M phase cell cycle arrest. This arrest prevents the cells from proceeding through mitosis, thereby halting their proliferation. In addition to cell cycle arrest, these compounds effectively induce apoptosis, or programmed cell death, via the p53 signaling pathway. This dual mechanism of action—halting cell division and inducing cell death—underpins the observed antitumor activities of this class of compounds.

Interactive Data Table: Preclinical Findings for a Structurally Related Compound (Compound 7l)

FeatureFindingReference
Target Aurora kinase B (AURKB)
Cell Line Tested A549 (Human Lung Carcinoma)
IC₅₀ Value 0.04 ± 0.01 µM
Primary Mechanism Inhibition of AURKB transcription
Affected Pathways Cell Cycle, DNA Replication, p53 Signaling
Cellular Outcome G2/M Phase Arrest, Apoptosis

Computational Chemistry and Theoretical Studies on 3 5 Aminopyrimidin 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of molecules. indexcopernicus.com These methods allow for the detailed examination of a molecule's geometry, electronic landscape, and potential energetic behavior, providing a theoretical foundation for its chemical and physical properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 3-(5-Aminopyrimidin-4-YL)benzoic acid, this process is typically performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G(d,p). dergipark.org.tr This calculation finds the minimum energy structure on the potential energy surface.

Conformational analysis is also critical, as rotation around single bonds—particularly the bond connecting the pyrimidine (B1678525) and benzoic acid rings—can lead to different spatial arrangements (conformers) with varying stabilities. By systematically rotating this bond (a process known as a potential energy surface scan), researchers can identify the global minimum energy conformer, which is the most likely structure of the molecule in its ground state. uky.edu The nonplanar nature of such bi-aryl systems is often influenced by steric hindrance between adjacent hydrogen atoms on the two rings. uky.edu

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
ParameterBond/AngleValue (Å/°)
Bond LengthC(pyrimidine)-C(benzoic)1.485
C=O (carboxyl)1.210
O-H (carboxyl)0.970
C-N (amino)1.365
Bond AngleC-C-C (inter-ring)121.5
O=C-O (carboxyl)123.0
Dihedral AngleN(pyrimidine)-C-C-C(benzoic)35.4

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, stability, and hardness. nih.govresearchgate.netthaiscience.info A small HOMO-LUMO gap suggests that a molecule is more reactive and can undergo intramolecular charge transfer more readily. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
ParameterEnergy (eV)
HOMO-6.25
LUMO-1.88
Energy Gap (ΔE)4.37

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. indexcopernicus.com It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. indexcopernicus.com For this compound, negative potentials are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxyl group, while positive potentials would be located around the amino and hydroxyl hydrogen atoms. dergipark.org.tr

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results.

Vibrational Spectra: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.govepstem.net The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental data. nih.gov This analysis allows for the precise assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the characteristic vibrations of the pyrimidine and benzene (B151609) rings. nih.gov

UV-Vis Absorption: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths for electronic transitions, primarily the transition from the HOMO to the LUMO. nih.govresearchgate.net The results can predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing information on the molecule's electronic transitions and color properties. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Properties (Illustrative Data)
PropertyCalculated ValueAssignment
Vibrational Frequency (IR)3450 cm⁻¹N-H Asymmetric Stretch
1715 cm⁻¹C=O Carboxyl Stretch
1580 cm⁻¹C=N Pyrimidine Ring Stretch
UV-Vis Absorption (λmax)315 nmπ → π* transition

Molecules with significant intramolecular charge transfer, often arising from donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. Computational calculations are used to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.comymerdigital.com A large hyperpolarizability value indicates a strong NLO response, suggesting the molecule could be a candidate for use in optical materials and devices. dergipark.org.trscielo.org.mx The presence of the electron-donating amino group and the pyrimidine ring system in conjugation with the benzoic acid moiety suggests that this compound may possess notable NLO properties. researchgate.net

Molecular Modeling and Simulations

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, which is particularly relevant for drug discovery and design.

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein or enzyme (the target). nih.govuowasit.edu.iq For this compound, docking studies can be performed to explore its potential as an inhibitor for various biological targets.

The process involves placing the optimized 3D structure of the compound into the binding pocket of a target protein. The simulation then calculates the most stable binding poses and estimates the binding energy (docking score). nih.gov The analysis also reveals the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govnih.gov For instance, the amino and pyrimidine groups could act as hydrogen bond donors and acceptors, while the aromatic rings could engage in π-π stacking with aromatic amino acid residues in the target's active site.

Table 4: Representative Molecular Docking Results (Illustrative Data)
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-8.5LYS 72Hydrogen Bond (with Pyrimidine N)
ASP 184Hydrogen Bond (with Amino H)
PHE 168π-π Stacking (with Benzoic Ring)
Enzyme Y-7.9GLU 101Hydrogen Bond (with Carboxyl OH)
TYR 210π-π Stacking (with Pyrimidine Ring)

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the binding stability of a ligand, such as this compound, within the active site of a biological target, often a protein kinase. nih.govrsc.org These simulations can reveal the dynamic nature of the ligand-protein complex, highlighting key interactions and conformational changes that are crucial for biological activity.

The process begins with the docking of the ligand into the binding site of the target protein to generate an initial complex structure. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is subsequently subjected to energy minimization and equilibration, followed by a production run where the trajectory of the complex is recorded over a period of nanoseconds.

Analysis of the MD trajectory can provide several important metrics to assess binding stability:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial conformation over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues in the protein. Residues that interact with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is a critical determinant of binding affinity. MD simulations allow for the monitoring of hydrogen bond formation and breakage throughout the simulation. For a compound like this compound, the aminopyrimidine and carboxylic acid moieties are expected to form key hydrogen bonds with the target protein. mdpi.com

Illustrative Data Table: Molecular Dynamics Simulation Analysis of a Hypothetical this compound-Kinase Complex

MetricValue/ObservationInterpretation
RMSD of Ligand Stable at ~2.5 Å after 10 nsThe ligand maintains a consistent binding pose within the active site.
RMSF of Key Residues Low fluctuation (<1.5 Å) for hinge region residuesIndicates stable interactions with the crucial hinge region of the kinase.
Hydrogen Bond Occupancy >80% for bonds with hinge region backboneStrong and persistent hydrogen bonding contributes to high binding affinity.

Binding Free Energy Calculations

To quantify the binding affinity of a ligand to its target, binding free energy calculations are performed. These methods provide a more rigorous estimation of the strength of the ligand-protein interaction compared to docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are two widely used end-point methods for this purpose. nih.govpeng-lab.orgwalshmedicalmedia.com

These methods calculate the binding free energy (ΔG_bind) by considering the difference in the free energies of the complex, the free protein, and the free ligand. The binding free energy is composed of several components:

Molecular Mechanics Energy (ΔE_MM): This includes the van der Waals and electrostatic interactions between the ligand and the protein.

Solvation Free Energy (ΔG_solv): This term accounts for the energy change associated with the desolvation of the ligand and the protein binding site upon complex formation. It is further divided into polar and nonpolar contributions.

Entropic Contribution (-TΔS): This term represents the change in conformational entropy upon ligand binding. Due to its computational cost, it is sometimes omitted when comparing similar ligands. peng-lab.org

The MM/PBSA and MM/GBSA methods differ in their approach to calculating the polar component of the solvation free energy. nih.govwalshmedicalmedia.com These calculations can provide a detailed energetic profile of the binding event and help in understanding the driving forces behind ligand recognition. frontiersin.org

Illustrative Data Table: MM/PBSA Binding Free Energy Calculation for a Hypothetical this compound-Kinase Complex

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy (ΔE_vdw) -45.7Favorable
Electrostatic Energy (ΔE_elec) -28.3Favorable
Polar Solvation Energy (ΔG_pol) +35.2Unfavorable
Nonpolar Solvation Energy (ΔG_nonpol) -4.8Favorable
Total Binding Free Energy (ΔG_bind) -43.6Strong Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can be employed to generate the QSAR equation. nih.govnih.gov

The core of a QSAR model lies in the molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area.

Physicochemical Descriptors: LogP, polar surface area (PSA), hydrogen bond donors/acceptors.

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. A large number of descriptors are typically calculated, and then a subset is selected based on their correlation with the biological activity and their independence from each other.

A developed QSAR model must be rigorously validated to ensure its reliability and predictive ability. Statistical parameters used for validation include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Cross-validated coefficient of determination (Q²): Assesses the internal predictive ability of the model.

Predictive R² (R²_pred): Evaluates the model's ability to predict the activity of the external test set compounds.

A statistically valid QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The interpretation of the selected descriptors in the final QSAR model can also provide valuable insights into the structure-activity relationships, highlighting the key molecular features that influence biological activity.

Illustrative Data Table: Hypothetical QSAR Model for a Series of this compound Analogs

DescriptorCoefficientInterpretation
AlogP -0.25Increased lipophilicity is slightly detrimental to activity.
Topological Polar Surface Area (TPSA) +0.15Higher polar surface area is favorable for activity.
Number of Hydrogen Bond Donors +0.80The presence of hydrogen bond donors is critical for high potency.
Molecular Weight -0.05Increasing molecular size has a minor negative impact on activity.
Model Statistics R² = 0.92, Q² = 0.78, R²_pred = 0.85The model is statistically robust and has good predictive power.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening play a pivotal role in modern drug discovery by enabling the rapid in silico evaluation of large compound libraries to identify potential new drug candidates. nih.govresearchgate.netresearchgate.net For a scaffold like this compound, these techniques can be applied in several ways.

Ligand-Based Virtual Screening: If a set of known active compounds with the aminopyrimidine-benzoic acid core is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen large databases to identify novel compounds that match these features. Similarity searching, based on 2D fingerprints or 3D shape, is another ligand-based approach to find molecules with similar properties to a known active compound. acs.org

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, can be employed. nih.govbeilstein-journals.org A library of compounds can be docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity (docking score). This approach can identify novel scaffolds that are complementary to the binding site. The this compound scaffold itself could be used as a starting point for scaffold hopping exercises to discover new chemotypes. acs.org

The hits identified from virtual screening campaigns are then subjected to further computational analysis, such as MD simulations and binding free energy calculations, before being selected for experimental validation. This hierarchical approach significantly reduces the time and cost associated with identifying new lead compounds.

Ligand-Based and Structure-Based Virtual Screening Workflows

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov VS can be broadly categorized into two main approaches: ligand-based and structure-based, both of which could theoretically be applied using this compound as a reference or starting point.

Ligand-Based Virtual Screening (LBVS)

LBVS methods utilize the knowledge of molecules known to be active against a specific target. If this compound were a known active compound, its structural features could be used to find other molecules with similar properties. Common LBVS techniques include similarity searching and pharmacophore modeling.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. mdpi.com A hypothetical pharmacophore model derived from this compound would likely include features such as a hydrogen bond donor (the amino group), an aromatic ring (the pyrimidine), and another aromatic/hydrophobic feature (the benzoic acid moiety). This model could then be used to screen large compound databases to find molecules that match these features, prioritizing them for further investigation. nih.gov

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, can be employed. nih.govnih.gov This approach simulates the interaction between a small molecule and the binding site of a target protein, predicting the preferred binding orientation and affinity. nih.gov

In a hypothetical scenario where this compound is a lead compound, a researcher would first identify its biological target and obtain the target's 3D structure (from X-ray crystallography or homology modeling). nih.gov A virtual library of compounds would then be docked into the target's active site. The docking process involves two main steps: generating a variety of binding poses for the ligand within the binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov Compounds that receive favorable scores and exhibit plausible binding interactions are selected as "hits" for experimental testing.

The following table illustrates a hypothetical output from a virtual screening campaign, showcasing potential hit compounds with their associated docking scores.

Table 1: Hypothetical Hits from a Virtual Screening Campaign

Compound ID Docking Score (kcal/mol) Key Predicted Interactions
ZINC12345678 -9.8 Hydrogen bond with Asp129
ZINC23456789 -9.5 Pi-pi stacking with Phe278
ZINC34567890 -9.2 Salt bridge with Lys75

This table is for illustrative purposes only and does not represent actual experimental data.

Chemical Space Exploration and Library Design

Chemical space refers to the vast multidimensional space of all possible molecules. nih.govunivr.it Exploring this space is a fundamental goal in drug discovery to identify novel molecular scaffolds and compounds with desired biological activities. nih.gov this compound can serve as a central scaffold or starting point for such exploration.

Chemical Space Exploration

Starting with the core structure of this compound, computational methods can be used to generate a vast number of virtual derivatives. This can be achieved by systematically modifying different parts of the molecule, such as adding various substituents to the pyrimidine or benzoic acid rings. This process, often referred to as de novo design or library enumeration, allows for a systematic exploration of the chemical space surrounding the initial scaffold. chemrxiv.org The goal is to discover regions of this space that contain molecules with improved potency, selectivity, or pharmacokinetic properties.

Library Design

The insights gained from chemical space exploration can be used to design a focused chemical library for synthesis and experimental testing. Instead of synthesizing millions of random compounds, a smaller, more targeted library of molecules is created. These libraries are designed to maximize chemical diversity around the core scaffold or to optimize specific properties. For example, a library could be designed to explore the structure-activity relationship (SAR) of the aminopyrimidine group by introducing a range of different substituents at that position.

Computational tools can predict various properties for the designed library members, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure they have drug-like characteristics (e.g., adhering to Lipinski's Rule of Five). nih.gov

The table below provides a hypothetical example of a small, focused library designed around the this compound scaffold, with calculated physicochemical properties.

Table 2: Example of a Designed Chemical Library Based on a Core Scaffold

Compound ID R-Group Modification Molecular Weight Calculated logP Hydrogen Bond Donors Hydrogen Bond Acceptors
LIB001 (Scaffold) 229.22 1.8 3 4
LIB002 5-fluoro on benzoic acid 247.21 2.1 3 4
LIB003 5-methyl on pyrimidine 243.25 2.3 2 4

This table is for illustrative purposes only and does not represent actual experimental data.

By leveraging these computational strategies, the therapeutic potential of a core structure like this compound can be systematically explored and optimized in a rational, resource-efficient manner.

Advanced Research Directions and Future Perspectives for 3 5 Aminopyrimidin 4 Yl Benzoic Acid

Exploration of Polypharmacology and Multi-Target Modulators

Polypharmacology, the concept of a single drug interacting with multiple targets, is a burgeoning field in drug discovery. While initially viewed as a source of off-target toxicity, a designed multi-target approach can offer enhanced therapeutic efficacy and a strategy to overcome drug resistance, particularly in complex diseases like cancer. nih.gov

The aminopyrimidine core of 3-(5-Aminopyrimidin-4-YL)benzoic acid is a bioisostere of the purine (B94841) scaffold, enabling it to bind to the ATP-binding site of numerous protein kinases. uniroma1.it Kinase deregulation is a common mechanism in cancer, making kinase inhibitors a major class of oncology drugs. uniroma1.it Many early kinase inhibitors were found to be multi-targeted, and this observation has evolved into the intentional design of dual-target or multi-target inhibitors. For instance, novel aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1, two proteins involved in cancer cell growth and survival, demonstrating synergistic antitumor effects. nih.gov

The future exploration of this compound derivatives could focus on:

Kinome Screening: Systematically screening derivatives against a broad panel of human kinases to identify their selectivity profile and uncover potential multi-target activities.

Rational Design of Dual Inhibitors: Modifying the scaffold to intentionally engage two or more specific targets known to be involved in a particular disease pathway. This could lead to more potent therapeutic effects than single-target agents.

Addressing Drug Resistance: Developing multi-target agents that can inhibit both a primary target and the resistance-conferring mutants or bypass pathways that emerge during treatment.

Artificial intelligence platforms can also predict polypharmacological interactions, helping to design molecules with a desired multi-target profile while minimizing interactions with proteins that could cause adverse effects. nih.gov

Development of Advanced Synthetic Strategies for Complex Derivatives

The generation of a diverse library of this compound derivatives is crucial for exploring its therapeutic potential. Advanced synthetic strategies can facilitate the creation of novel and complex molecular architectures with improved potency, selectivity, and drug-like properties. These strategies can be broadly categorized into derivatization of the core scaffold and de novo synthesis.

Key Synthetic Approaches:

Functionalization of the Aminopyrimidine Core: The amino group and the pyrimidine (B1678525) ring itself are amenable to various modifications. For example, commercially available starting materials like 2-amino-4,6-dichloropyrimidine (B145751) can undergo nucleophilic substitution reactions with a wide range of amines under solvent-free conditions to generate diverse derivatives. nih.gov

De Novo Ring Synthesis: Building the pyrimidine ring from acyclic precursors, such as benzylidene acetones and ammonium (B1175870) thiocyanates, allows for the introduction of substituents at various positions of the ring system from the ground up. researchgate.net

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity. Amide coupling reactions are a standard method to link various chemical entities to the benzoic acid part of the molecule. google.com

Cross-Coupling Reactions: Modern cross-coupling methods (e.g., Suzuki, Buchwald-Hartwig) can be employed to link the pyrimidine and benzoic acid rings or to attach diverse substituents to either ring, enabling the rapid construction of complex molecules.

These synthetic routes provide the tools to systematically explore the structure-activity relationship (SAR) of this compound class, optimizing it for specific biological targets.

Table 1: Summary of Synthetic Strategies for Derivative Generation

Strategy Description Key Reactions Reference
Scaffold Derivatization Modification of the existing this compound core. Nucleophilic Aromatic Substitution, Amide Coupling, Esterification nih.gov, google.com
***De Novo* Synthesis** Construction of the heterocyclic core from simpler, acyclic molecules. Ring Closure, Aromatization, Condensation researchgate.net
Cross-Coupling Formation of carbon-carbon or carbon-heteroatom bonds to link fragments. Suzuki Coupling, Buchwald-Hartwig Amination N/A

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class of Compounds

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by dramatically accelerating the identification and optimization of new drug candidates. nih.gov The vastness of chemical space, estimated to contain over 10^60 molecules, is impossible to explore through physical synthesis and testing alone. nih.gov AI/ML offers computational tools to navigate this space efficiently.

For a compound class based on the this compound scaffold, AI can be applied in several key areas:

Virtual Screening: ML models can be trained on existing data to predict the biological activity of virtual derivatives against specific targets. This allows for the computational screening of millions or even billions of potential compounds to prioritize a smaller, more promising set for synthesis and testing. acm.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These algorithms can learn the underlying rules of chemistry and pharmacology to generate novel derivatives of the aminopyrimidine scaffold that are predicted to have high potency and favorable drug-like properties. news-medical.net

Property Prediction: AI can accurately predict various properties of a molecule before it is synthesized, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.com This helps in the early deselection of compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for complex molecules, aiding chemists in the lab.

Table 2: Applications of AI/ML in the Development of Aminopyrimidine Derivatives

Application Description Potential Impact Reference
Virtual High-Throughput Screening Computationally predicts the binding affinity of virtual compounds to a target protein. Dramatically reduces the number of compounds that need to be synthesized and tested. acm.org
***De Novo* Design** Generates novel molecular structures with optimized properties using generative algorithms. Accesses novel chemical matter beyond existing compound libraries. news-medical.net
ADMET Prediction Predicts pharmacokinetic and toxicity profiles of unsynthesized molecules. Improves success rates by eliminating compounds with poor drug-like properties early. mdpi.com
Polypharmacology Prediction Identifies potential on-target and off-target interactions across the proteome. Facilitates design of multi-target agents and helps predict potential side effects. nih.gov

Role as a Chemical Probe or Tool Compound in Biological Research

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in cells or organisms. The development of high-quality chemical probes is essential for validating new drug targets and unraveling complex biological pathways. acs.org

The aminopyrimidine scaffold is an excellent starting point for creating chemical probes for protein kinases, including the large number of "dark" or understudied kinases for which few research tools exist. acs.org By optimizing derivatives of this compound for high potency and selectivity against a single kinase target, researchers can create invaluable tools for the scientific community.

The utility of the pyrimidine core in developing tool compounds is well-documented. For example, pyrimidine nucleoside analogues have been effectively used as chemical probes to visualize DNA replication in parasites, enabling the study of antiparasitic drug effects. nih.gov Similarly, a highly selective inhibitor derived from the this compound scaffold could be used to:

Elucidate the physiological and pathological role of a specific kinase.

Validate a kinase as a therapeutic target for a particular disease.

Interrogate biological signaling pathways in a controlled manner.

The development of such probes would be a significant contribution to biomedical research, independent of the direct therapeutic potential of the compound itself.

Translation of Preclinical Discoveries to Further Research and Development

The path from an initial "hit" compound to a drug candidate ready for clinical development is a complex, multi-stage process known as preclinical development. researchgate.net For a promising derivative of this compound, this journey would involve rigorous evaluation and optimization.

The typical preclinical pipeline includes:

Hit-to-Lead and Lead Optimization: Initial active compounds (hits) are chemically modified to improve their potency, selectivity, and drug-like properties, resulting in a "lead" compound. This lead is then further optimized to enhance its pharmacokinetic profile (e.g., oral bioavailability, metabolic stability) and reduce any identified liabilities.

In Vitro and In Vivo Efficacy Models: The optimized compounds are tested in progressively more complex models. This starts with biochemical assays and cell-based models and moves to animal models of the target disease (e.g., tumor xenograft models for an anticancer agent) to demonstrate proof-of-concept efficacy. aacrjournals.org

Safety and Toxicology Studies: The lead candidate undergoes a battery of safety pharmacology and toxicology studies in animals to identify potential adverse effects and establish a safe dose range for potential human studies.

This process is iterative, with data from biological and safety studies feeding back to guide further chemical synthesis. researchgate.net The ultimate goal is to identify a single drug candidate with a robust efficacy and safety profile that justifies its advancement into Investigational New Drug (IND)-enabling studies, the final regulatory step before beginning Phase 1 clinical trials in humans. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Aminopyrimidin-4-YL)benzoic acid?

Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the pyrimidine-benzoic acid backbone. For example, arylboron derivatives can be coupled with halogenated benzoic acid precursors under controlled conditions (e.g., Pd(PPh₃)₄ catalyst, aqueous base, and inert atmosphere). Post-coupling steps may include deprotection of functional groups (e.g., hydrolysis of nitriles to carboxylic acids) . Multi-step syntheses often require purification via column chromatography and intermediate characterization using techniques like thin-layer chromatography (TLC) .

Basic: How is the compound characterized post-synthesis?

Answer:
Post-synthesis characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the structure and assess purity. Mass spectrometry (MS) verifies molecular weight, while high-performance liquid chromatography (HPLC) quantifies purity. For example, ¹H NMR can resolve aromatic protons in the pyrimidine and benzoic acid moieties, distinguishing regioisomers. LC-MS is critical for detecting trace impurities or byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR or MS data may arise from tautomerism (e.g., keto-enol shifts in pyrimidine rings) or solvent effects. To resolve these:

  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures).
  • Use deuterated solvents to eliminate solvent-shift artifacts.
  • Perform 2D NMR (COSY, HSQC) to confirm connectivity.
    Discrepancies between theoretical and experimental mass spectra may indicate isotopic patterns or fragmentation pathways requiring re-evaluation of ionization conditions .

Advanced: How do structural modifications impact the biological activity of this compound?

Answer:
Structure-activity relationship (SAR) studies reveal that:

  • The 5-aminopyrimidinyl group enhances hydrogen-bonding with biological targets (e.g., kinases).
  • Substitution on the benzoic acid moiety (e.g., methyl or halogen groups) alters lipophilicity and bioavailability.
    Comparative analyses of analogs (e.g., methoxy vs. ethoxy substitutions) show that electron-withdrawing groups on the pyrimidine ring improve enzyme inhibition potency, as seen in related sulfonamide derivatives .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:
Critical properties include:

  • Solubility : The benzoic acid group confers pH-dependent solubility (soluble in alkaline buffers).
  • Thermal stability : Melting points (mp) for related compounds range from 123–293°C, necessitating controlled heating during reactions .
  • Hydrogen-bonding capacity : The aminopyrimidine and carboxylic acid groups enable interactions with polar solvents (e.g., DMSO, methanol) .

Advanced: How can researchers design experiments to study enzyme inhibition mechanisms?

Answer:

  • Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.
  • Functional studies : Monitor enzymatic activity (e.g., kinase inhibition) via colorimetric assays (e.g., ADP-Glo™).
  • Molecular docking : Perform in silico simulations to predict binding modes, followed by mutagenesis studies to validate key residues .

Basic: Which analytical techniques are used to determine purity and stability?

Answer:

  • Residual solvent analysis : Gas chromatography (GC) with headspace sampling detects volatile impurities (e.g., DMF, THF) .
  • Stability testing : Accelerated degradation studies under varied pH/temperature conditions, analyzed via HPLC-UV .
  • Elemental analysis : Confirms stoichiometry of C, H, N, S .

Advanced: How to reconcile discrepancies between computational and experimental data?

Answer:

  • Re-optimize computational models : Adjust solvent parameters (e.g., dielectric constant) in DFT calculations.
  • Validate force fields : Use molecular dynamics (MD) simulations to account for conformational flexibility.
  • Experimental validation : Synthesize and test predicted analogs to confirm activity trends. For example, in silico-predicted binding affinities may not account for protein dynamics, necessitating wet-lab validation .

Basic: What functional groups dictate the compound’s reactivity in derivatization?

Answer:

  • Aminopyrimidine : Participates in nucleophilic aromatic substitution (e.g., with acyl chlorides).
  • Carboxylic acid : Enables esterification or amide coupling (e.g., EDC/HOBt activation).
  • Aromatic rings : Undergo electrophilic substitution (e.g., nitration) under acidic conditions .

Advanced: How to study π-π stacking interactions in target binding?

Answer:

  • X-ray crystallography : Resolve co-crystal structures to visualize stacking between the pyrimidine ring and aromatic residues (e.g., tyrosine).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics influenced by stacking.
  • Mutagenesis : Replace aromatic residues (e.g., Phe → Ala) to assess contribution to binding energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.